N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine
Overview
Description
N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a hexene backbone with a dimethyl substitution and an amine group protected by the Boc group.
Mechanism of Action
Target of Action
Boc-protected amines don’t typically have a biological target, as they are usually intermediate compounds in the synthesis of more complex molecules. The Boc group serves to protect the amine during synthesis, preventing it from reacting until the Boc group is removed .
Mode of Action
The Boc group can be added to an amine under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Pharmacokinetics
The pharmacokinetics of “N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine” would likely depend on the specifics of the compound it’s being used to synthesize. The Boc group itself is typically removed before the compound is used in a biological context .
Result of Action
The primary result of using a Boc-protected amine in synthesis is the successful creation of a more complex molecule with one or more amine groups that were protected during synthesis .
Action Environment
The stability of a Boc-protected amine can be influenced by factors such as pH and temperature. For example, the Boc group can be removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine plays a significant role in biochemical reactions, particularly in the protection of amine groups. The Boc group is stable under basic conditions and can be removed under acidic conditions, making it a versatile tool in organic synthesis . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be used to protect amine groups in amino acids and peptides, preventing unwanted side reactions during synthesis . The compound’s interactions with biomolecules are primarily through the formation of stable carbamate bonds, which can be selectively cleaved when needed.
Cellular Effects
This compound influences various cellular processes by protecting amine groups in biomolecules. This protection is crucial in maintaining the integrity of amino acids and peptides during cellular reactions. The compound can affect cell signaling pathways by modulating the availability of free amine groups, which are essential for the function of many signaling molecules . Additionally, this compound can impact gene expression by protecting amine groups in nucleotides and other biomolecules involved in transcription and translation processes . Its role in cellular metabolism includes the stabilization of intermediates in metabolic pathways, ensuring efficient biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable carbamate bonds with amine groups in biomolecules. This interaction prevents the amine groups from participating in unwanted side reactions, thereby protecting the integrity of the biomolecules . The Boc group can be selectively removed under acidic conditions, releasing the free amine group for further reactions . This selective deprotection is crucial in multi-step synthesis processes, where the timing of amine group availability is critical. This compound can also inhibit or activate enzymes by protecting or deprotecting amine groups in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under basic conditions but can degrade under acidic conditions, leading to the release of the free amine group . Long-term studies have shown that this compound maintains its protective function for extended periods, ensuring the stability of protected biomolecules . Prolonged exposure to acidic conditions can lead to the gradual degradation of the Boc group, affecting the compound’s protective capabilities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the protective benefits of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in protecting amine groups. The compound interacts with enzymes such as amino acid decarboxylases and transaminases, which are involved in amino acid metabolism . By protecting amine groups, this compound ensures the stability of metabolic intermediates, facilitating efficient metabolic flux . The compound can also affect metabolite levels by modulating the availability of free amine groups for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can exert its protective effects . Additionally, this compound can accumulate in specific cellular compartments, depending on the presence of binding proteins that recognize the Boc group . This selective localization ensures that the compound’s protective effects are targeted to specific cellular regions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can protect amine groups in localized biomolecules . Post-translational modifications, such as phosphorylation or acetylation, can also affect the compound’s localization by altering its interactions with cellular transporters and binding proteins . This targeted localization ensures that this compound exerts its protective effects precisely where needed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. Common bases used in this reaction include triethylamine (Et3N) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the Boc group in a continuous flow process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides (R-X) or acyl chlorides (RCOCl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: H2 gas with Pd/C catalyst or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines.
Scientific Research Applications
N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1,2-diaminoethane: Another Boc-protected amine used in peptide synthesis.
N-Boc-2-aminoethanol: Used in the synthesis of amino alcohols and peptides.
N-Boc-3-aminopropanol: Employed in the synthesis of various pharmaceuticals and fine chemicals.
Uniqueness
N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine is unique due to its hexene backbone and dimethyl substitution, which provide distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethylhex-5-en-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-8-9-10(12(2,3)4)14-11(15)16-13(5,6)7/h8,10H,1,9H2,2-7H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLIYMDVXEQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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